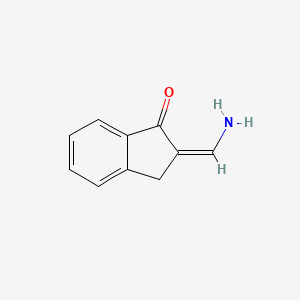
Drinidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drinidene: is an organic compound characterized by its unique structure, which includes an indene core with an aminomethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Drinidene typically involves the condensation of an indanone derivative with an amine under specific conditions. One common method includes:
Starting Material: Indanone derivative.
Reagent: Amine (e.g., methylamine).
Catalyst: Acidic or basic catalyst to facilitate the condensation reaction.
Solvent: An appropriate solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Drinidene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation Products: Oxo derivatives of the indene core.
Reduction Products: Amine derivatives.
Substitution Products: Substituted indene derivatives.
Aplicaciones Científicas De Investigación
Drinidene has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Applications in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Drinidene involves its interaction with molecular targets such as enzymes or receptors. The aminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-[(2Z,3E)-2-(aminomethylidene)-4-(4-iodophenyl)but-3-en-1-ylidene]hydrazine .
- N-{2-[4-(3-{4-[(2Z,3E)-2-(aminomethylidene)-3-(methylimino)butyl]piperazin-1-yl}pyrazin-2-yl)phenyl]ethyl}methanesulfonamide .
- {1-[(Z)-[(2Z)-2-(aminomethylidene)butylidene]amino]ethenyl}dimethylamine .
Uniqueness
Drinidene is unique due to its indene core structure combined with the aminomethylidene group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(2Z)-2-(aminomethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUSWJOPKLCGA-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
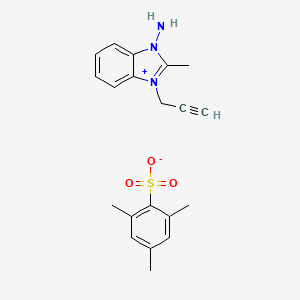
![1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118118.png)
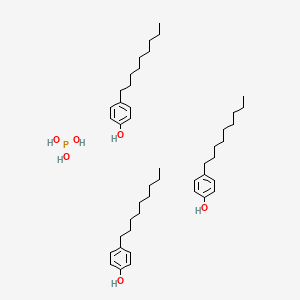
![Sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide](/img/structure/B8118131.png)
![(1S,2S,3R,5S)-3-(7-Chloro-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-3-Yl)-5-(2-Hydroxyethoxy)Cyclopentane-1,2-Diol](/img/structure/B8118139.png)
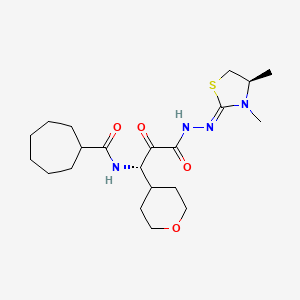
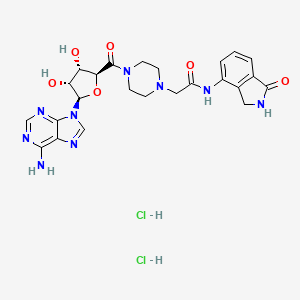
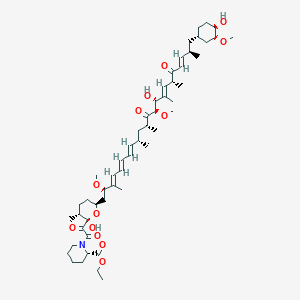
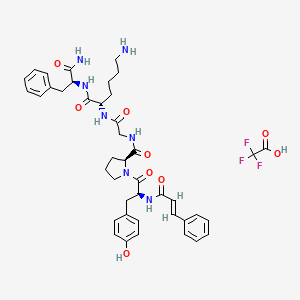
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
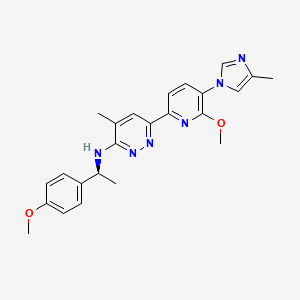
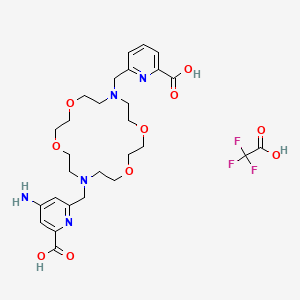
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
